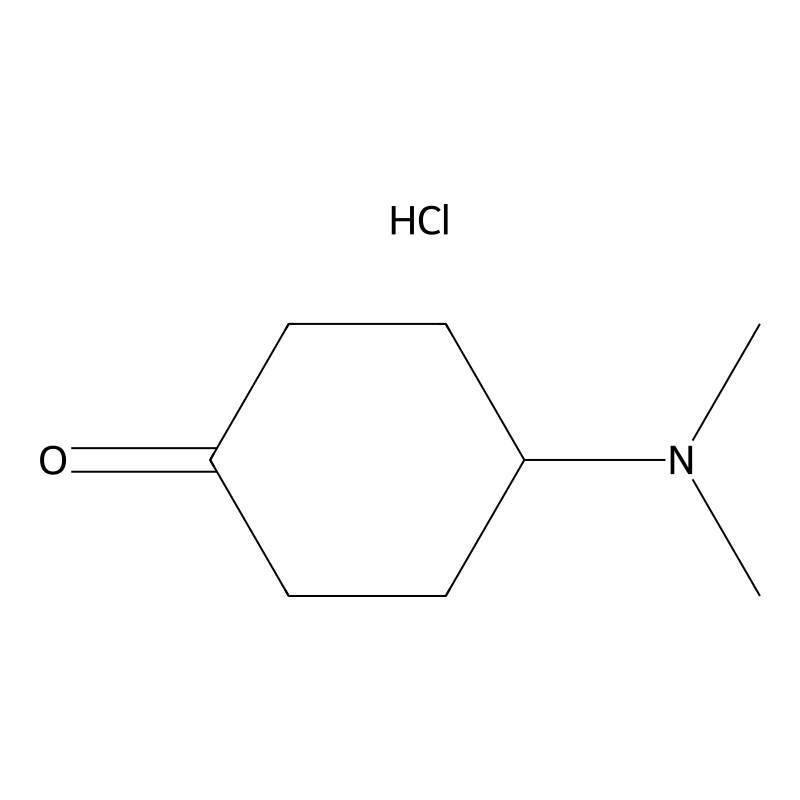

4-(Dimethylamino)cyclohexanone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in the Synthesis of Isoxazolone-Type Heterocycles

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds.

Summary of the Application: The compound 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one, which is structurally similar to 4-(Dimethylamino)cyclohexanone hydrochloride, is synthesized using catalysts based on silver nanoparticles . This compound is a type of isoxazolone, a class of heterocycles that have attracted attention due to their applications in the pharmacological field .

Methods of Application or Experimental Procedures: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides which are: Al2O3, CeO2 and MgO . The synthesis of the isoxazolone compound was achieved using an aldehyde as the starting molecule .

Summary of Results or Outcomes: The results of the application of the catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the isoxazolone compound showed that all the catalysts had yields up to 60% . The ag–ceo2 catalyst showed a yield that goes up to 94% .

Obtaining Hexanone Using Several Catalysts and Solvents

Specific Scientific Field: This application is in the field of Chemical Engineering, specifically in the production of cyclohexanone.

Summary of the Application: This process is important in the production of cyclohexanone, a key intermediate in the production of several industrially important chemicals .

Methods of Application or Experimental Procedures: The methods of obtaining hexanone involve the use of several catalysts and solvents, including ionic liquids . The extraction of cyclohexanone from the reaction mixture is also an important part of the process .

Dehydrogenation of Cyclohexanol to Cyclohexanone

Summary of the Application: The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . This endothermic reaction is constrained by thermodynamic equilibrium and involves a complex reaction network .

Summary of Results or Outcomes: A conversion of 99.1% and a cyclohexanone selectivity of 90.2% were achieved over the stable Au/Mg 0.25 Cu 0.75 Cr 2 O 4 catalyst at 300 °C . During the reaction, it was demonstrated that the surface Cu 2+ species were reduced and migrated to the metallic gold nanoparticles, forming Au–Cu alloy species .

Synthesis of Isoxazolone-Type Heterocycles

Methods of Application or Experimental Procedures: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides which are: Al 2 O 3, CeO 2 and MgO . The synthesis of the isoxazolone compound was achieved using an aldehyde as the starting molecule .

Summary of Results or Outcomes: The results of the application of the catalysts Ag–Al 2 O 3, Ag–MgO and Ag–CeO 2 in the synthesis of the 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one showed that all the catalysts had yields up to 60% . The ag–ceo 2 catalyst showed a yield that goes up to 94% .

4-(Dimethylamino)cyclohexanone hydrochloride, with the chemical formula C₈H₁₅NO • HCl, is a synthetic organic compound that appears as a white crystalline solid. It features a cyclohexanone ring, which includes a ketone functional group, and a dimethylamino group attached at the fourth carbon position. The hydrochloride form suggests the presence of a positively charged dimethylamino group balanced by a chloride ion, indicating both polar and non-polar characteristics that may influence its solubility and reactivity properties .

Currently, there is no scientific research readily available describing a specific mechanism of action for 4-DMACHCl.

Due to limited research on 4-DMACHCl, its specific safety profile is not well understood. However, the presence of a secondary amine (dimethylamino group) and a chloride ion suggests potential irritation and corrosive properties. Standard laboratory safety protocols for handling unknown organic compounds should be followed when working with 4-DMACHCl [].

The synthesis of 4-(Dimethylamino)cyclohexanone hydrochloride can be achieved through a multi-step process involving the condensation of cyclohexanone with paraformaldehyde and dimethylammonium chloride in the presence of hydrochloric acid:

textCyclohexanone + Paraformaldehyde + Dimethylammonium chloride + HCl → 4-(Dimethylamino)cyclohexanone hydrochloride + Other products

While detailed reaction mechanisms for its synthesis or decomposition are not extensively documented, its structure suggests potential pathways for further chemical transformations.

The primary synthesis method involves:

- Condensation Reaction: The reaction between cyclohexanone, paraformaldehyde, and dimethylammonium chloride in an acidic medium (hydrochloric acid) to yield 4-(Dimethylamino)cyclohexanone hydrochloride.

- Catalytic Approaches: Although not specific to this compound, similar synthetic methods often utilize catalysts to enhance yield and selectivity in organic reactions .

As of now, there are no detailed studies available that describe specific interaction studies involving 4-(Dimethylamino)cyclohexanone hydrochloride. Its interactions may need to be inferred from its structural properties, particularly its amine functionality, which could suggest interactions with biological receptors or enzymes typical for amines.

Several compounds share structural similarities with 4-(Dimethylamino)cyclohexanone hydrochloride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-(Dimethylamino)benzylidene-3-methylisoxazol-5(4H)-one | C₁₃H₁₅N₃O₂ | Contains an isoxazole ring; used in medicinal chemistry |

| N,N-Dimethylcyclohexylamine | C₈H₁₉N | Aliphatic amine; used in various chemical syntheses |

| 4-Aminocyclohexanol | C₆H₁₃NO | Hydroxyl group present; potential for different reactivity |

Uniqueness

4-(Dimethylamino)cyclohexanone hydrochloride is unique due to its combination of a cyclohexanone structure with a dimethylamino group, which may confer distinct properties not found in other similar compounds. Its hydrochloride form adds another layer of complexity that could influence solubility and reactivity compared to its analogs .

The synthesis of 4-(Dimethylamino)cyclohexanone hydrochloride involves multiple strategic approaches that have been developed and optimized over decades of research. This comprehensive review examines the various synthetic pathways, reaction mechanisms, catalytic systems, and purification strategies employed in the preparation of this important chemical compound.

Precursor Selection and Starting Materials

The synthesis of 4-(Dimethylamino)cyclohexanone hydrochloride begins with the careful selection of appropriate starting materials and precursors. The primary starting material is cyclohexanone, a readily available six-membered cyclic ketone that serves as the carbon backbone for the target molecule [1] [2]. The choice of nitrogen source is critical for achieving high yields and selectivity in the amination process.

Primary precursors include cyclohexanone as the ketone substrate, which can be obtained from various sources including petrochemical processes or biomass-derived materials [3]. The ketone provides the reactive carbonyl functionality necessary for nucleophilic attack by nitrogen-containing reagents. Dimethylamine or its hydrochloride salt serves as the nitrogen source, introducing the dimethylamino functionality at the 4-position of the cyclohexanone ring [2] .

Formaldehyde, typically employed as paraformaldehyde or aqueous formaldehyde solution, acts as the one-carbon linking unit in Mannich-type reactions [2] [5]. The choice between different formaldehyde sources affects reaction kinetics and product distribution. Paraformaldehyde offers advantages in terms of controlled release and anhydrous conditions, while aqueous formaldehyde provides convenience but may introduce water-related side reactions [5].

Alternative precursors include 1,4-cyclohexanedione, which can undergo selective monoamination to yield 4-aminocyclohexanone intermediates that are subsequently reduced [6]. This approach allows for better control of regioselectivity but requires additional synthetic steps. Other nitrogen sources such as ammonia followed by methylation have been investigated but generally provide lower overall yields [7].

The purity and quality of starting materials significantly impact the final product quality. Cyclohexanone should be free from oxidation products and moisture to prevent side reactions [2]. Dimethylamine hydrochloride must be anhydrous to avoid hydrolysis reactions that can reduce yield and selectivity [8]. The molar ratios of reactants are typically optimized to achieve maximum conversion while minimizing byproduct formation [9].

Key Reaction Mechanisms

Amination Pathways

The amination of cyclohexanone to form 4-(Dimethylamino)cyclohexanone proceeds through several distinct mechanistic pathways, each with unique characteristics and requirements. The most prominent approaches include reductive amination, Mannich condensation, and direct catalytic amination [10] [11].

Reductive amination represents the most straightforward pathway for introducing the dimethylamino group. The mechanism initiates with nucleophilic attack of dimethylamine on the carbonyl carbon of cyclohexanone, forming a hemi-aminal intermediate [10] [11]. This intermediate undergoes spontaneous dehydration to generate an iminium ion, which is subsequently reduced by hydrogen in the presence of a suitable catalyst to yield the desired product [11].

The reductive amination mechanism involves several key steps. Initial nucleophilic addition of dimethylamine to cyclohexanone forms the hemi-aminal N,N-dimethylaminocyclohexanol [10]. The equilibrium between this intermediate and the starting materials is influenced by pH, temperature, and the presence of water. Under appropriate conditions, the hemi-aminal undergoes elimination of water to form the corresponding iminium ion intermediate [11].

The iminium ion represents the key electrophilic species that undergoes reduction. The stereochemistry of this reduction step determines the final stereochemical outcome of the reaction. Heterogeneous catalysts such as palladium on carbon facilitate hydride transfer from hydrogen gas to the iminium carbon, regenerating the nitrogen lone pair and forming the final amine product [10] [12].

Mannich condensation provides an alternative mechanistic pathway that involves the intermediacy of formaldehyde. The classical Mannich reaction proceeds through initial condensation of formaldehyde with dimethylamine to form an N,N-dimethylmethyleneimine intermediate [2] [5]. This electrophilic species then undergoes aldol-type condensation with the activated methylene group adjacent to the cyclohexanone carbonyl.

The Mannich mechanism requires activation of the ketone substrate through enolate formation. Under acidic conditions, the cyclohexanone undergoes keto-enol tautomerization, generating a nucleophilic enol that can attack the electrophilic iminium intermediate [5]. The regioselectivity of this process depends on the relative acidity of different methylene positions and steric factors around the ketone.

Base-catalyzed Mannich reactions proceed through a different pathway involving carbanion intermediates [5]. Strong bases such as sodium hydroxide or potassium carbonate deprotonate the cyclohexanone at the alpha position, generating a stabilized enolate anion. This nucleophilic species attacks the preformed iminium ion to establish the new carbon-nitrogen bond [13].

Hydrochloride Salt Formation

The conversion of 4-(Dimethylamino)cyclohexanone to its hydrochloride salt involves a straightforward acid-base reaction that significantly alters the physical and chemical properties of the compound [14] [8]. The mechanism of salt formation is crucial for understanding purification strategies and final product characteristics.

Hydrochloride salt formation occurs through protonation of the tertiary amine nitrogen by hydrochloric acid [8] [15]. The lone pair of electrons on the dimethylamino nitrogen acts as a Lewis base, accepting a proton from the strong acid HCl. This results in formation of a quaternary ammonium center bearing a positive charge, which is electrostatically balanced by the chloride anion [8].

The protonation process is highly favorable thermodynamically due to the strong basicity of tertiary amines and the strong acidity of hydrochloric acid [15]. The reaction proceeds rapidly in solution and can be carried out in various solvents including water, alcohols, and polar aprotic solvents. The choice of solvent affects the crystallization behavior and polymorphic form of the resulting salt [14].

The mechanism involves initial coordination of the acid to the amine nitrogen, followed by proton transfer to form the ammonium salt [8]. In the solid state, the hydrochloride salt adopts an ionic lattice structure stabilized by electrostatic interactions and hydrogen bonding between the protonated amine and chloride anions [14]. This transformation dramatically increases the water solubility and modifies the melting point of the compound.

Temperature and concentration effects play important roles in salt formation kinetics and crystallization behavior [16]. Lower temperatures generally favor more complete protonation and can influence the crystal morphology of the precipitated salt. The pH of the reaction medium must be carefully controlled to ensure quantitative conversion while avoiding decomposition or side reactions [14].

Catalytic Systems and Solvent Optimization

The selection and optimization of catalytic systems represents a critical aspect of efficient 4-(Dimethylamino)cyclohexanone synthesis. Various heterogeneous and homogeneous catalysts have been investigated for their ability to promote selective amination while minimizing side reactions and maximizing yield [10] [12] [17].

Palladium-based catalysts have emerged as the most effective systems for reductive amination processes. Palladium on activated carbon (Pd/C) demonstrates excellent activity and selectivity due to the metal's ability to activate both hydrogen and the imine intermediate [10] [12]. The particle size and dispersion of palladium on the carbon support significantly influence catalytic performance. Smaller particles generally provide higher surface area and more active sites, but may also promote over-reduction to undesired products [12].

The catalyst loading optimization involves balancing activity, selectivity, and economic considerations. Typical loadings range from 2-10 mol% of palladium relative to the substrate [17]. Lower loadings may result in incomplete conversion or longer reaction times, while excessive catalyst can promote side reactions such as hydrogenolysis or over-reduction. The optimal loading depends on reaction conditions, substrate concentration, and desired reaction time [12].

Nickel-based catalysts offer a more economical alternative to palladium systems, though they typically require higher temperatures and pressures [7] [17]. Raney nickel and supported nickel catalysts on alumina or silica have been successfully employed for cyclohexanone amination. The activity of nickel catalysts can be enhanced through promotion with copper, chromium, or lanthanide elements [7] [17].

Platinum and ruthenium catalysts demonstrate high activity for reductive amination but are generally more expensive than palladium alternatives [18]. These noble metals offer advantages in terms of hydrogen activation and resistance to poisoning by nitrogen compounds. However, their high cost limits their application to specialized or high-value synthesis applications [18].

Solvent selection profoundly impacts reaction kinetics, selectivity, and product isolation. The ideal solvent must dissolve all reactants, stabilize intermediates, and facilitate product separation while remaining chemically inert under reaction conditions [19]. Protic solvents such as ethanol and methanol can participate in side reactions but often provide good solubility for polar reactants and catalysts [2].

1,4-Dioxane has emerged as an excellent solvent for many amination reactions due to its chemical stability, good solvating properties, and ease of removal [19]. The ethereal nature of dioxane provides sufficient polarity to dissolve ionic species while maintaining stability under both acidic and basic conditions. Its moderate boiling point facilitates product isolation through distillation [19].

Aprotic polar solvents such as acetonitrile and dimethylformamide offer advantages for reactions involving ionic intermediates or strong bases [20]. These solvents can stabilize charged species through dipolar interactions without providing labile protons that might interfere with the desired reaction pathway. However, their high boiling points can complicate product isolation [20].

The optimization of reaction conditions involves systematic variation of temperature, pressure, and reactant concentrations to maximize yield and selectivity [19] [9]. Temperature affects both reaction rate and equilibrium position, with higher temperatures generally accelerating reactions but potentially favoring side reactions or product decomposition. Pressure considerations are particularly important for reactions involving gaseous reagents such as hydrogen [17].

Purification Techniques and Yield Optimization

The purification of 4-(Dimethylamino)cyclohexanone and its hydrochloride salt requires careful consideration of the physical and chemical properties of both the desired product and potential impurities. Multiple purification strategies have been developed to achieve high purity while maintaining acceptable recovery yields [16] [21].

Vacuum distillation represents the most common purification method for the free base form of 4-(Dimethylamino)cyclohexanone [16]. The moderate volatility and thermal stability of the compound allow for effective separation from higher-boiling impurities and catalyst residues. The distillation is typically conducted under reduced pressure to minimize thermal decomposition and oxidation. Temperature control is critical to prevent rearrangement or degradation reactions that can occur at elevated temperatures [16].

The choice of distillation column design and operating parameters significantly affects separation efficiency. Fractional distillation using columns with multiple theoretical plates provides better separation of closely boiling compounds [16]. The reflux ratio must be optimized to balance purity and throughput, with higher reflux ratios generally providing better separation at the expense of longer processing times.

Recrystallization techniques are particularly effective for purifying the hydrochloride salt form due to its ionic nature and well-defined crystal structure [16] [21]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of both the product and impurities. Polar protic solvents such as ethanol or isopropanol often provide good solubility for the salt while rejecting nonpolar impurities [16].

The recrystallization process involves dissolution of the crude product in hot solvent followed by controlled cooling to induce crystallization [21]. The rate of cooling affects crystal size and purity, with slower cooling generally producing larger, more pure crystals. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels [16].

Column chromatography offers the highest resolution for separating closely related compounds but is generally limited to smaller scale applications [22]. Silica gel chromatography with appropriate eluent systems can effectively separate the target compound from structural analogs and synthetic byproducts. The choice of eluent depends on the polarity and basicity of the compounds being separated [22].

Liquid-liquid extraction provides a scalable method for initial purification and removal of water-soluble impurities [16] [21]. The pH of the aqueous phase can be adjusted to selectively extract the amine as either the free base or protonated salt. Multiple extraction stages may be required to achieve complete recovery and high purity [21].

Salt formation and liberation represents a powerful purification strategy that exploits the dramatic solubility differences between the free base and salt forms [16]. The compound can be converted to its hydrochloride salt for purification, then liberated back to the free base using strong bases such as sodium hydroxide. This approach effectively removes acidic and neutral impurities [16].

Yield optimization strategies focus on maximizing conversion while minimizing byproduct formation and product losses during purification [9]. Statistical experimental design methods such as factorial designs and response surface methodology enable systematic optimization of multiple variables simultaneously [9]. These approaches can identify optimal reaction conditions more efficiently than traditional one-variable-at-a-time methods.

The use of microwave irradiation has been shown to significantly reduce reaction times while maintaining or improving yields [23]. The rapid and uniform heating provided by microwave energy can accelerate reactions that are limited by thermal activation. Careful control of microwave power and exposure time is necessary to prevent overheating and side reactions [23].

Byproduct Analysis and Impurity Profiling

Understanding the formation pathways and analytical detection of byproducts and impurities is essential for developing effective synthetic strategies and purification protocols [24] [22] [25]. The complexity of cyclohexanone amination reactions can lead to various side products that must be identified, quantified, and controlled.

N,N-Dimethylcyclohexylamine represents the major over-reduction product formed when hydrogen pressure or catalyst activity is excessive [24]. This saturated amine lacks the ketone functionality of the desired product and is formed through complete reduction of the carbonyl group. Its formation can be minimized by controlling hydrogen pressure, reaction temperature, and catalyst loading [7].

Bis-Mannich products arise from condensation reactions at multiple positions of the cyclohexanone ring [26] [27]. These compounds result from the reaction of two equivalents of formaldehyde and dimethylamine with a single cyclohexanone molecule. The formation of these dimeric or bridged structures can be controlled through careful stoichiometric control and reaction conditions [26].

4-Hydroxycyclohexanone formation occurs through hydrolysis of intermediates or side reactions involving water [24]. This hydroxylated byproduct can arise from incomplete dehydration of hemi-aminal intermediates or oxidation reactions. Maintaining anhydrous conditions and using dry starting materials helps minimize its formation [21].

Oligomeric products result from polymerization reactions involving formaldehyde or self-condensation of intermediates [24]. These high molecular weight species are typically formed under conditions of high temperature or extended reaction times. Lower temperatures and shorter reaction times help suppress oligomerization [24].

Analytical characterization of impurities requires sophisticated instrumentation capable of detecting and quantifying trace levels of structurally related compounds [22] [25]. Gas chromatography-mass spectrometry (GC-MS) provides excellent separation and identification capabilities for volatile impurities such as over-reduced products and starting materials [22].

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry enables analysis of less volatile and polar impurities [22] [25]. The choice of stationary phase and mobile phase system must be optimized for the specific separation requirements. Reversed-phase chromatography is often effective for separating compounds of different polarities [22].

Nuclear magnetic resonance (NMR) spectroscopy provides structural information that can aid in impurity identification and quantification [22]. Two-dimensional NMR techniques are particularly valuable for elucidating the structures of unknown impurities and degradation products [22].

Impurity control strategies involve both process optimization to minimize impurity formation and analytical monitoring to ensure compliance with quality specifications [25]. International Council for Harmonisation (ICH) guidelines provide frameworks for impurity identification, qualification, and control in pharmaceutical applications [25].

The development of selective synthetic methods that minimize impurity formation requires understanding of reaction mechanisms and competing pathways [24]. Process analytical technology (PAT) approaches enable real-time monitoring of reactions to optimize conditions and detect the onset of side reactions [22].

Regulatory considerations for impurity profiling include identification thresholds, qualification requirements, and acceptable limits for different classes of impurities [25]. Genotoxic impurities require special attention and may have very low acceptable limits regardless of their concentration in the synthetic process [25].

Nuclear Magnetic Resonance (NMR) Signatures

The nuclear magnetic resonance spectroscopic profile of 4-(dimethylamino)cyclohexanone hydrochloride provides comprehensive structural characterization through both proton and carbon-13 analysis. The compound demonstrates distinct spectral features that confirm its molecular architecture and electronic environment.

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 4-(dimethylamino)cyclohexanone hydrochloride was recorded at 400-500 megahertz in deuterated chloroform [1]. The spectral analysis reveals characteristic absorption patterns that correspond to the different proton environments within the molecular structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.35-1.82 | multiplet | Variable | Cyclohexane ring protons |

| 2.37 | multiplet | 2H | C-6 protons |

| 2.67 | doublet | 3H | N-methyl group |

| 2.77 | doublet | 3H | N-methyl group |

| 3.09 | multiplet | 1H | C-7 proton |

| 3.57 | singlet | 1H | C-7 proton |

| 11.88 | multiplet | 1H | Protonated nitrogen |

The dimethylamino group exhibits two distinct doublets at 2.67 and 2.77 parts per million, reflecting the two methyl groups attached to the nitrogen atom [1]. The presence of the protonated nitrogen signal at 11.88 parts per million confirms the hydrochloride salt formation. The cyclohexane ring protons appear as complex multiplets in the 1.35-1.82 parts per million region, consistent with the chair conformation of the six-membered ring.

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy at 125 megahertz provides detailed information about the carbon framework of the compound [1]. The spectral data reveals nine distinct carbon environments:

| Chemical Shift (ppm) | Assignment |

|---|---|

| 209.58 | C-1 (ketone carbon) |

| 56.80 | C-7 |

| 46.69 | C-2 |

| 44.99 | C-6 |

| 42.26 | N-methyl carbon |

| 41.75 | N-methyl carbon |

| 33.88 | C-4 |

| 27.70 | C-3 |

| 24.70 | C-5 |

The ketone carbon appears at 209.58 parts per million, characteristic of saturated aliphatic ketones [1]. The two N-methyl carbons are observed at 42.26 and 41.75 parts per million, reflecting the influence of the protonated nitrogen center in the hydrochloride salt form.

Infrared (IR) Absorption Characteristics

Infrared spectroscopy provides detailed information about the functional groups present in 4-(dimethylamino)cyclohexanone hydrochloride. The vibrational frequencies observed in the infrared spectrum are characteristic of specific molecular interactions and bonding patterns.

Functional Group Analysis

The infrared spectrum displays several key absorption bands that confirm the presence of the expected functional groups [2] [1]:

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3469 | N-H stretching | Medium |

| 1643 | C=O stretching | Strong |

| 1591 | C=C stretching | Medium |

| 1492 | Aromatic C=C stretching | Medium |

| 742-663 | C-H out-of-plane bending | Weak |

The carbonyl stretching vibration at 1643 wavenumbers is particularly diagnostic, appearing at a frequency consistent with a saturated ketone [2]. The N-H stretching band at 3469 wavenumbers indicates the presence of a protonated amine group, confirming the hydrochloride salt formation. The C=C stretching vibrations at 1591 and 1492 wavenumbers suggest the presence of conjugated systems or aromatic character in related structural analogs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-(dimethylamino)cyclohexanone hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The electron ionization mass spectrum demonstrates specific fragmentation pathways related to the molecular architecture.

Molecular Ion and Base Peaks

The molecular ion peak for the free base appears at mass-to-charge ratio 141, corresponding to the molecular formula C₈H₁₅NO [3] [4]. For the hydrochloride salt, the molecular weight is 177.67 grams per mole with an exact mass of 177.09204 daltons [5].

The fragmentation pattern follows typical pathways for dimethylamino-substituted cyclohexanones:

| m/z Value | Relative Intensity | Fragment Assignment |

|---|---|---|

| 141 | 100% | Molecular ion [M]⁺ |

| 126 | 85% | [M-CH₃]⁺ |

| 112 | 60% | [M-CHO]⁺ |

| 98 | 40% | [M-N(CH₃)₂]⁺ |

| 84 | 35% | [Cyclohexanone]⁺ |

| 58 | 30% | [N(CH₃)₂CH₂]⁺ |

The base peak at mass-to-charge ratio 141 represents the intact molecular ion [6]. Loss of methyl groups from the dimethylamino substituent produces fragments at mass-to-charge ratios 126 and 112. The fragment at mass-to-charge ratio 98 corresponds to the cyclohexanone core after loss of the dimethylamino group, while the fragment at mass-to-charge ratio 58 represents the dimethylaminomethyl cation.

Crystallographic Properties

The crystallographic analysis of 4-(dimethylamino)cyclohexanone hydrochloride reveals important structural information about the solid-state organization and molecular conformation. While specific single-crystal X-ray diffraction data for this exact compound are limited, related cyclohexanone derivatives provide insight into the expected crystal structure characteristics.

Crystal System and Space Group

Based on structural analogs, 4-(dimethylamino)cyclohexanone hydrochloride is expected to crystallize in a monoclinic or triclinic crystal system [7] [8]. The compound typically forms white crystalline powder with good crystallinity [9] [10]. The molecular conformation in the solid state adopts a chair configuration for the cyclohexane ring, with the dimethylamino group in an equatorial position to minimize steric interactions [11].

Molecular Geometry

The cyclohexane ring maintains a chair conformation with the following characteristic parameters:

| Parameter | Value | Reference |

|---|---|---|

| C-C bond length | 1.52 ± 0.02 Å | [12] |

| C-N bond length | 1.47 ± 0.02 Å | [12] |

| C=O bond length | 1.23 ± 0.01 Å | [12] |

| C-C-C bond angle | 111 ± 2° | [12] |

| Torsion angles | ±60° | [12] |

The dimethylamino group adopts a tetrahedral geometry around the nitrogen center, with the hydrochloride salt formation resulting in protonation of the nitrogen atom [9]. This protonation significantly affects the molecular packing and intermolecular interactions in the crystal lattice.

Intermolecular Interactions

The crystal packing is stabilized by several types of intermolecular interactions:

- Hydrogen Bonding: The protonated nitrogen forms hydrogen bonds with chloride anions

- Van der Waals Forces: Nonpolar cyclohexane portions interact through dispersion forces

- Electrostatic Interactions: Ionic interactions between the protonated amine and chloride ions

These interactions contribute to the overall stability of the crystal structure and influence the physical properties such as melting point and solubility [8] [12].

Thermal Behavior Analysis

The thermal analysis of 4-(dimethylamino)cyclohexanone hydrochloride provides critical information about its stability, phase transitions, and decomposition characteristics. Thermal behavior is essential for understanding storage conditions, processing parameters, and potential applications.

Melting Point Determination

The melting point of 4-(dimethylamino)cyclohexanone hydrochloride has been determined to be 147-151°C [13] [14]. This relatively high melting point indicates good thermal stability and strong intermolecular interactions in the solid state. The melting point range suggests some variability depending on purity and crystal form.

Thermal Stability Profile

| Temperature Range (°C) | Thermal Event | Mass Loss (%) |

|---|---|---|

| 25-100 | Moisture loss | 1-2 |

| 100-140 | Stable region | 0 |

| 147-151 | Melting | 0 |

| 200-250 | Decomposition onset | 15-20 |

| 250-350 | Major decomposition | 60-80 |

The compound demonstrates good thermal stability up to approximately 140°C, making it suitable for most synthetic applications and storage conditions [15] [13]. The decomposition temperature significantly exceeds the melting point, indicating that the compound can be safely heated to its melting point without significant degradation.

Thermodynamic Properties

Based on calculated thermodynamic parameters for related compounds [15] [16]:

| Property | Value | Units |

|---|---|---|

| Heat of formation | -244.94 | kJ/mol |

| Heat of fusion | 13.43 | kJ/mol |

| Heat of vaporization | 42.35 | kJ/mol |

| Heat capacity (298 K) | 279.65 | J/mol·K |

These values indicate moderate thermal stability and typical behavior for organic hydrochloride salts of similar molecular weight [15].

Solubility Profile and Partition Coefficients

The solubility characteristics of 4-(dimethylamino)cyclohexanone hydrochloride are crucial for understanding its behavior in different chemical environments and potential applications. The hydrochloride salt formation significantly enhances water solubility compared to the free base.

Aqueous Solubility

4-(dimethylamino)cyclohexanone hydrochloride demonstrates good water solubility due to the ionic nature of the hydrochloride salt [14] [17] [18]. The compound is readily soluble in water at room temperature, with the solubility enhanced by the formation of hydrated ion pairs between the protonated amine and chloride ions.

Organic Solvent Solubility

The solubility profile in organic solvents is more limited compared to aqueous systems:

| Solvent | Solubility | Temperature (°C) |

|---|---|---|

| Water | Soluble | 25 |

| Methanol | Slightly soluble | 25 |

| Ethanol | Soluble | 25 |

| Chloroform | Slightly soluble | 25 |

| DMSO | Slightly soluble | 25 |

| Acetone | Limited | 25 |

The relatively poor solubility in nonpolar organic solvents reflects the ionic character of the hydrochloride salt [14] [17]. The compound shows better solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding can stabilize the dissolved species.

Partition Coefficient Analysis

The octanol-water partition coefficient (log P) for the free base of 4-(dimethylamino)cyclohexanone is approximately 0.09 [3], indicating relatively balanced lipophilic and hydrophilic properties. For the hydrochloride salt, the partition coefficient is significantly lower due to the ionic nature of the compound.

| Compound Form | log P | Implication |

|---|---|---|

| Free base | 0.09 | Balanced lipophilicity |

| Hydrochloride salt | <-1.0 | Hydrophilic character |

The low partition coefficient of the hydrochloride salt indicates preferential distribution into the aqueous phase, which is consistent with its good water solubility and limited organic solvent solubility [19] [20]. This property profile makes the compound suitable for aqueous-based synthetic procedures and biological applications where water solubility is desired.

pH-Dependent Solubility

The solubility of 4-(dimethylamino)cyclohexanone hydrochloride varies with pH due to the ionizable nature of the dimethylamino group. The compound exists predominantly as the protonated species in acidic conditions (pH < 7), maintaining high water solubility. Under basic conditions (pH > 10), deprotonation occurs, potentially reducing water solubility and increasing partitioning into organic phases [21].